

Ethyl 2-methylnicotinate (CAS: 1721-26-2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-methylnicotinate

Cat. No.: B161284

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylnicotinate, with the CAS number 1721-26-2, is a substituted pyridine derivative that serves as a crucial building block in organic synthesis.^{[1][2]} Its structural features, particularly the presence of a reactive ester group and a methylated pyridine ring, make it a valuable intermediate in the preparation of a variety of more complex molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **Ethyl 2-methylnicotinate**, with a particular focus on its role in the development of pharmaceutical agents.

Chemical and Physical Properties

Ethyl 2-methylnicotinate is typically a colorless to light yellow or orange liquid.^{[3][4]} It is slightly soluble in water but readily dissolves in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.^{[3][5]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Ethyl 2-methylnicotinate**

| Property | Value | Source |
|---------------------------------------|--|--------------|
| Molecular Formula | C ₉ H ₁₁ NO ₂ | [2][4][6][7] |
| Molecular Weight | 165.19 g/mol | [2][4][6][7] |
| CAS Number | 1721-26-2 | [2][4][6] |
| Appearance | Clear colorless to orange liquid | [3][4] |
| Boiling Point | 126-127 °C at 24 mmHg | [3][4] |
| Density | 1.072 g/mL at 25 °C | [3][4] |
| Refractive Index (n ²⁰ /D) | 1.505 | [3][4] |
| Flash Point | 217 °F (102.8 °C) | [3][4] |
| Water Solubility | Slightly soluble | [3][4] |
| LogP | 1.5 | [6] |
| Topological Polar Surface Area | 39.2 Å ² | [6] |

Spectroscopic Data

The structural identity of **Ethyl 2-methylnicotinate** is confirmed through various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectroscopic Data for **Ethyl 2-methylnicotinate**

| Technique | Key Peaks/Signals | Source |
|--|---|--------|
| ¹ H NMR (CDCl ₃ , 400 MHz) | δ 8.61 (dd, J=4.9, 1.8Hz, 1H), 8.19 (dd, J=7.9, 1.7Hz, 1H), 7.20 (dd, J=7.9, 4.7Hz, 1H), 4.38 (q, J=7.1Hz, 2H), 2.83 (s, 3H), 1.40 (t, J=7.1Hz, 3H) | [6] |
| ¹³ C NMR | Data not explicitly found in searches. | |
| Infrared (IR) | Key absorptions expected for C=O (ester) and C=N/C=C (pyridine ring). | [6] |
| Mass Spectrometry (MS) | m/z Top Peak: 120; m/z 2nd Highest: 92; m/z 3rd Highest: 93. | [6] |
| UV (EtOH) | λ _{max} : 268 nm | [1] |

Synthesis of Ethyl 2-methylnicotinate

A detailed and scalable synthesis of **Ethyl 2-methylnicotinate** has been reported, which avoids the use of hazardous reagents like acrolein. This method involves the reaction of β-aminocrotonic acid ethyl ester with a compound generated in situ from 1,1,3,3-tetraethoxypropane.

Experimental Protocol

Step 1: Formation of the Malondialdehyde derivative

- Into a suitable reactor at room temperature, add 1.5 to 2.0 molar equivalents of 1,1,3,3-tetraethoxypropane.
- While stirring, add 2.0 to 2.5 molar equivalents of an acid (e.g., 30% hydrochloric acid or a 30% p-toluenesulfonic acid aqueous solution).

- Control the temperature at 40-50 °C and allow the reaction to proceed for 3-4 hours. This step generates the reactive intermediate.

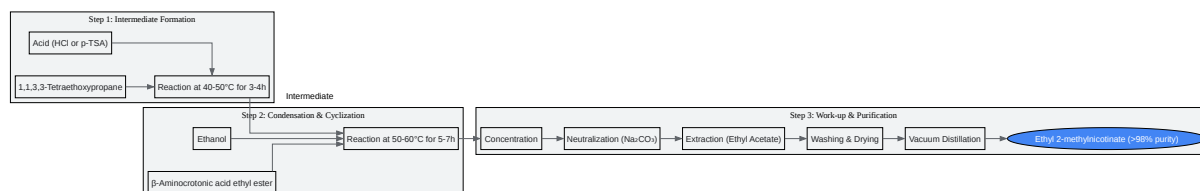
Step 2: Condensation and Cyclization

- In a separate reactor, add 1.0 molar equivalent of β -aminocrotonic acid ethyl ester and 5.0 to 7.0 molar equivalents of ethanol.
- Add the reaction mixture from Step 1 to this reactor.
- Control the reaction temperature at 50-60 °C and stir for 5-7 hours to form the 2-methylnicotinate reaction solution.

Step 3: Work-up and Purification

- Concentrate the reaction solution under reduced pressure.
- Neutralize the concentrated solution with a 10% aqueous solution of sodium carbonate until the pH reaches 7.0.
- Extract the product into an organic solvent, such as ethyl acetate.
- Wash the organic phase with water.
- Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by vacuum distillation to yield **Ethyl 2-methylnicotinate** as a colorless or light-yellow liquid with a purity of >98%.^[6]

Synthesis Workflow



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Caption: Workflow for the synthesis of **Ethyl 2-methylnicotinate**.

Applications in Drug Development

Ethyl 2-methylnicotinate is a key intermediate in the synthesis of 2-methylnicotinic acid.^[6]

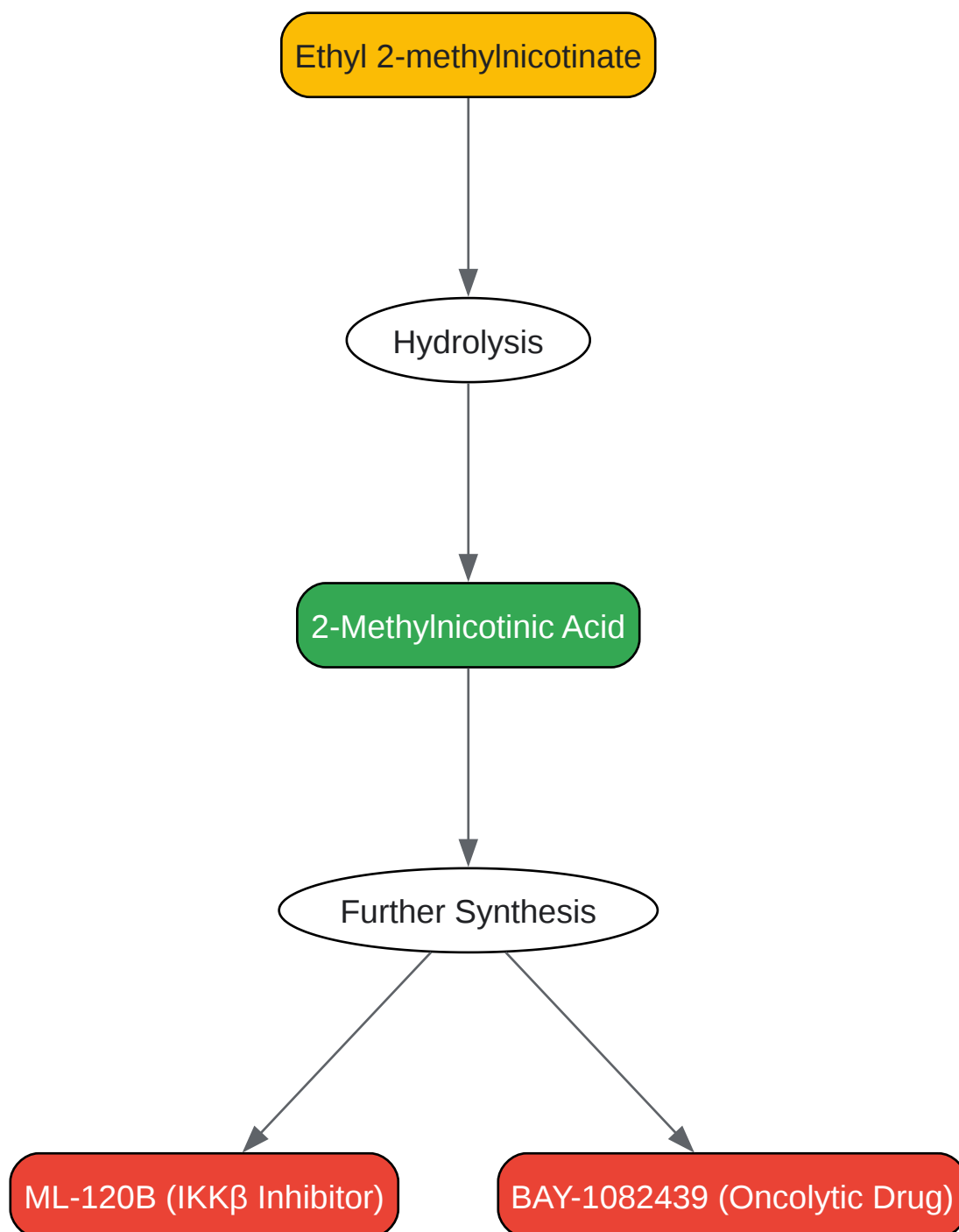
This acid, in turn, is a critical component in the production of advanced pharmaceutical compounds, including specific inhibitors for cancer therapy.

Notably, 2-methylnicotinic acid derived from **Ethyl 2-methylnicotinate** is an intermediate for:

- ML-120B: A specific ATP-competitive IKK β (Inhibitor of nuclear factor kappa-B kinase subunit beta) inhibitor.
- BAY-1082439: An oncolytic drug candidate.^[6]

The role of **Ethyl 2-methylnicotinate** as a precursor to these important therapeutic agents highlights its significance in the drug development pipeline.

Logical Relationship in Drug Synthesis



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